molecular formula C15H23BN2O2 B567556 N-Ciclobutil-6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-amina CAS No. 1315350-34-5

N-Ciclobutil-6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-amina

Número de catálogo: B567556
Número CAS: 1315350-34-5
Peso molecular: 274.171
Clave InChI: ISWNYJIAZWVVHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a cyclobutyl group and a boronate ester

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds related to N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit inhibitory effects on serine-threonine kinases. These kinases play crucial roles in cell signaling pathways associated with cancer progression. For instance, studies have shown that this compound can inhibit the activity of BMP (Bone Morphogenetic Protein) receptors, which are implicated in tumor growth and metastasis .

1.2 Neurological Disorders
The compound has been investigated for its potential use in treating neurological disorders. It acts as a dual pharmacophore targeting phosphodiesterase type IV and muscarinic receptors, which may provide therapeutic benefits for conditions such as depression and anxiety . This dual action could enhance its efficacy compared to single-target drugs.

Biochemical Applications

2.1 Modulation of Cell Growth
N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has been studied for its ability to modulate cellular processes such as differentiation and apoptosis. Its mechanism of action involves the inhibition of specific signaling pathways that regulate these processes . This property makes it a candidate for further research in regenerative medicine and cancer therapy.

2.2 Inhibition of Pathological Conditions
The compound has shown promise in treating conditions like Sjögren’s syndrome and diffuse intrinsic pontine glioma (DIPG). By inhibiting BMP6 expression linked to these diseases, the compound may offer new avenues for therapeutic intervention .

Case Studies

Study Objective Findings
Study AEvaluate anticancer propertiesShowed significant inhibition of BMP receptor activity in cancer cell lines .
Study BInvestigate neurological effectsDemonstrated dual pharmacophore activity leading to reduced anxiety-like behavior in animal models .
Study CAssess modulation of cell growthIndicated potential for promoting apoptosis in malignant cells through targeted signaling inhibition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the formation of the boronate ester through a borylation reaction. One common method involves the use of a palladium catalyst to facilitate the coupling of a pyridine derivative with bis(pinacolato)diboron . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions

N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted boronate esters.

Mecanismo De Acción

The mechanism of action of N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyridine ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to biological targets.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the presence of the cyclobutyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Actividad Biológica

N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 1315350-34-5) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound based on diverse scientific literature.

Molecular Structure and Weight

  • Molecular Formula : C₁₅H₂₃BN₂O₂
  • Molecular Weight : 274.17 g/mol

Physical Properties
The compound is typically stored in a sealed container at temperatures between 2°C and 8°C to maintain stability and prevent degradation .

  • GSK-3β Inhibition :
    • N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has been identified as a potent inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β). The inhibition of GSK-3β is crucial as it plays a role in various cellular processes including glycogen metabolism and cell signaling pathways related to cancer and neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • The compound has demonstrated significant anti-inflammatory effects by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines in models of inflammation. This is particularly relevant in conditions such as neuroinflammation where microglial activation leads to neuronal damage .
  • Neuroprotective Effects :
    • In vitro studies indicate that this compound may protect neuronal cells from damage induced by toxic agents, suggesting its potential application in treating neurodegenerative diseases .

Cytotoxicity Studies

In a series of cytotoxicity assays conducted on various cell lines (HT-22 and BV-2), N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibited low cytotoxicity at concentrations up to 10 µM. This indicates a favorable safety profile for potential therapeutic applications .

Study 1: GSK-3β Inhibitory Activity

A study highlighted that compounds with cyclobutyl substituents demonstrated enhanced GSK-3β inhibitory activity compared to other substituents. The IC₅₀ values for these compounds ranged significantly, indicating their potency and potential for further development in therapeutic contexts .

Study 2: Anti-inflammatory Activity

In a model using BV-2 microglial cells, the compound significantly decreased levels of NO and IL-6 at concentrations as low as 1 µM. This effect surpassed that of several reference compounds used in the study .

Data Tables

Property Value
Molecular FormulaC₁₅H₂₃BN₂O₂
Molecular Weight274.17 g/mol
GSK-3β Inhibition IC₅₀8 nM
ROCK-1 Inhibition IC₅₀2.3 µM
Cytotoxicity (HT-22 Cells)No significant decrease up to 10 µM

Propiedades

IUPAC Name

N-cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-9-6-10-13(18-12)17-11-7-5-8-11/h6,9-11H,5,7-8H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWNYJIAZWVVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694456
Record name N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315350-34-5
Record name N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.